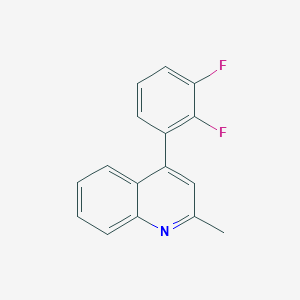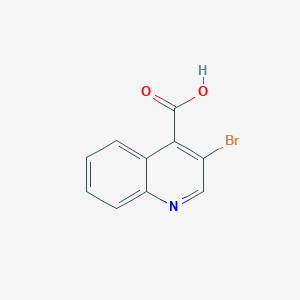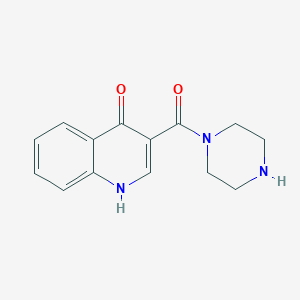
5,7-Dichloro-8-acetoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-acetoxyquinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an acetoxy group at the 8th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-acetoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by acetylation. One common method includes dissolving 8-hydroxyquinoline in chloroform and chlorinating it using chlorine gas to obtain 5,7-dichloro-8-hydroxyquinoline . The resulting compound is then acetylated using acetic anhydride and triethylamine at room temperature to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,7-Dichloro-8-acetoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
科学的研究の応用
5,7-Dichloro-8-acetoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 5,7-Dichloro-8-acetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: This compound is similar in structure but lacks the acetoxy group at the 8th position.
5,7-Dichloro-2-methyl-8-quinolinol: This compound has a methyl group at the 2nd position instead of an acetoxy group at the 8th position.
Uniqueness
5,7-Dichloro-8-acetoxyquinoline is unique due to the presence of both chlorine atoms and the acetoxy group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
52174-94-4 |
|---|---|
分子式 |
C11H7Cl2NO2 |
分子量 |
256.08 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)16-11-9(13)5-8(12)7-3-2-4-14-10(7)11/h2-5H,1H3 |
InChIキー |
YLHTUGZWCAVVON-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


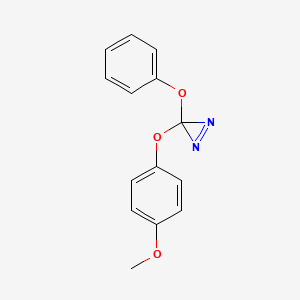
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
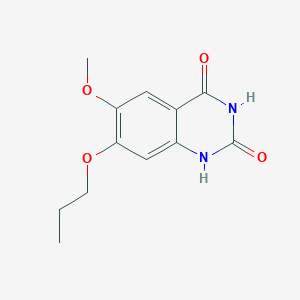


![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

